REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:18][CH:19]([CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])[CH2:20][C:21](Cl)=O.C([SiH](CC)CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:21][CH2:20][CH:19]([CH3:18])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)CCCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirring reaction mixture
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
to react at room temperature until g.l.c
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
WAIT
|
Details
|
left
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted into DCM (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography [DCM]
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Type
|
CUSTOM
|
Details
|
to yield a white powder
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)CCC(CCCC(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |